[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
CAS No.: 1249664-39-8
VCID: VC6328053
Molecular Formula: C12H14BrN3
Molecular Weight: 280.169
* For research use only. Not for human or veterinary use.
![[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine - 1249664-39-8](/images/structure/VC6328053.png)
Description |
[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound with significant interest in life science research. It is part of a broader class of compounds known for their potential applications in pharmaceuticals and chemical synthesis. This article provides an in-depth overview of its chemical properties, synthesis, and potential applications. IUPAC Name and Identifiers
Physical and Chemical Characteristics
Synthesis and Availability[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be synthesized through various organic chemistry methods, often involving the reaction of appropriate precursors such as bromophenyl derivatives and pyrazole-based compounds. The exact synthesis route may vary depending on the desired yield and purity. This compound is available from several suppliers, including American Elements and AstaTech Inc., in various quantities ranging from small research samples to bulk orders . The purity is typically around 95%, with prices varying based on quantity and supplier. Potential ApplicationsWhile specific applications of [(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. The presence of both a bromophenyl group and a pyrazole ring suggests potential utility in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Safety and HandlingSafety data for this compound is limited, but handling should follow standard protocols for organic chemicals, including the use of protective equipment and adherence to local regulations regarding hazardous materials. Suppliers typically provide Safety Data Sheets (SDS) upon request. |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1249664-39-8 | ||||||||||
Product Name | [(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine | ||||||||||
Molecular Formula | C12H14BrN3 | ||||||||||
Molecular Weight | 280.169 | ||||||||||
IUPAC Name | 1-(3-bromophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine | ||||||||||
Standard InChI | InChI=1S/C12H14BrN3/c1-16-12(5-6-15-16)9-14-8-10-3-2-4-11(13)7-10/h2-7,14H,8-9H2,1H3 | ||||||||||
Standard InChIKey | ICYUCEGRRRQULN-UHFFFAOYSA-N | ||||||||||
SMILES | CN1C(=CC=N1)CNCC2=CC(=CC=C2)Br | ||||||||||
Solubility | not available | ||||||||||
PubChem Compound | 60762714 | ||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume